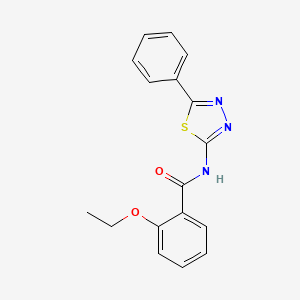

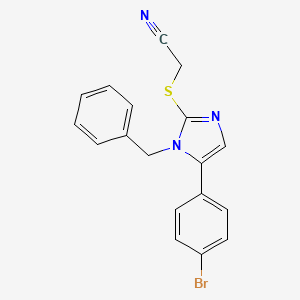

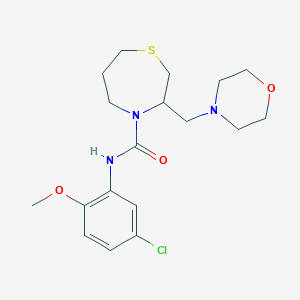

![molecular formula C13H13ClN2O3S B2698005 5-Methyl-4-oxo-3-(oxolan-2-ylmethyl)-3-hydrothiopheno[2,3-d]pyrimidine-6-carbo nyl chloride CAS No. 1353507-05-7](/img/structure/B2698005.png)

5-Methyl-4-oxo-3-(oxolan-2-ylmethyl)-3-hydrothiopheno[2,3-d]pyrimidine-6-carbo nyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Several methods have been developed for synthesizing related pyrido[2,3-d]pyrimidine derivatives. One approach involves heating 5-acetyl-4-aminopyrimidines with MeONa in BuOH. Acylation with carboxylic anhydrides or acid chlorides leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives. If an activated CH₂ group (e.g., PhCH₂) is present in the amide moiety, cyclization can also yield pyrido[2,3-d]pyrimidin-7-one derivatives. Additionally, reaction with carboxylic acid chlorides followed by base treatment affords pyrimidino[4,5-d][1,3]oxazines .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Chemical Reactivity

Research in the synthesis and reactions of related thieno[2,3-d]pyrimidines and pyrimidine derivatives has provided significant insights into novel preparation methods for esters, amides, and other substituted derivatives. For example, Santilli et al. (1971) demonstrated a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, which could have parallels in the synthesis or reactivity of the compound . The direct formation of various derivatives from precursors underlines the reactivity and potential for chemical modification of such compounds (Santilli, Kim, & Wanser, 1971).

Photophysical and Electrochemical Properties

Research into rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands, including pyrimidine derivatives, has explored their photophysical and electrochemical properties. Li et al. (2012) synthesized and characterized these complexes, noting their blue-green luminescence. Such studies highlight potential applications in materials science, particularly in the development of luminescent materials (Li et al., 2012).

Novel Derivatives and Antitumor Activity

The creation of novel pyrimidine derivatives, such as those discussed by Chang, Cho, & Kim (2003), points to the broad utility of these compounds in medicinal chemistry. They explored the synthesis and reactions of various pyrimidine carbonitriles, showcasing the potential for generating bioactive molecules. Such endeavors could be relevant to the development of new therapeutic agents, including those related to the compound (Chang, Cho, & Kim, 2003).

Environmental and Green Chemistry Applications

The environmentally friendly synthesis of chromone-pyrimidine coupled derivatives using ionic liquids, as reported by Tiwari et al. (2018), emphasizes the role of pyrimidine derivatives in promoting greener chemical practices. This work not only highlights the antimicrobial potential of these compounds but also their synthesis via a method that reduces environmental impact (Tiwari et al., 2018).

Eigenschaften

IUPAC Name |

5-methyl-4-oxo-3-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidine-6-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c1-7-9-12(20-10(7)11(14)17)15-6-16(13(9)18)5-8-3-2-4-19-8/h6,8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACMHXWOORCWNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)CC3CCCO3)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

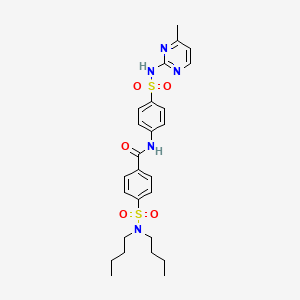

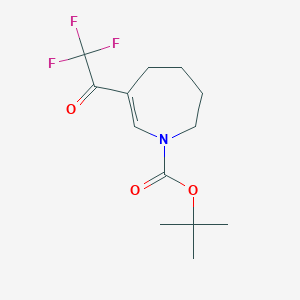

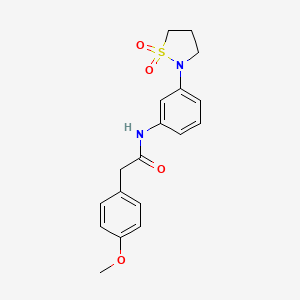

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2697925.png)

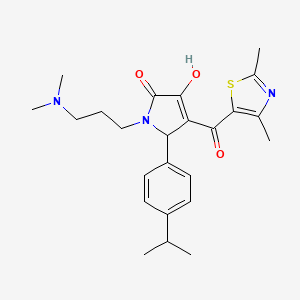

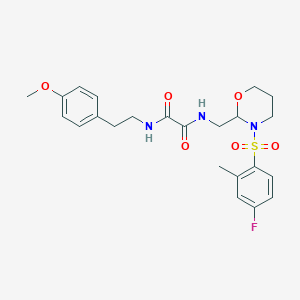

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2697935.png)

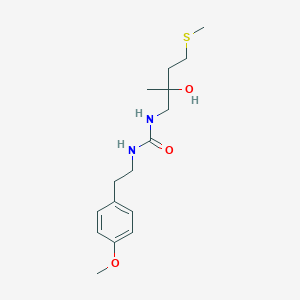

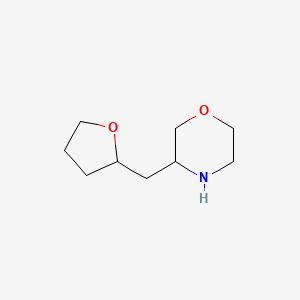

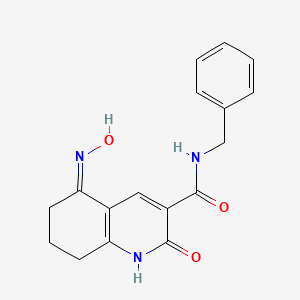

![3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2697942.png)